molecular formula C31H35NO5S2 B1139269 (Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine CAS No. 136719-26-1

(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine

Cat. No.: B1139269
CAS No.: 136719-26-1
M. Wt: 565.743
InChI Key: QGUWPAYJKVJWEK-JVTXGDFZSA-N
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Description

(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine is a potent and competitive inhibitor of squalene epoxidase, an enzyme crucial in the biosynthesis of cholesterol. This compound is known for its ability to suppress triglyceride biosynthesis through the farnesol pathway. It is also utilized as a click chemistry reagent due to its Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing Azide groups .

Preparation Methods

The synthesis of (Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine involves several steps, including the formation of its core structure and subsequent functionalization. The compound is synthesized through a series of reactions that include the coupling of specific intermediates under controlled conditions. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. The exact synthetic routes and reaction conditions are proprietary and often involve specialized reagents and catalysts .

Chemical Reactions Analysis

(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: Investigated for its role in inhibiting squalene epoxidase, affecting cholesterol biosynthesis.

    Medicine: Explored for its potential in treating conditions related to cholesterol metabolism and triglyceride biosynthesis.

    Industry: Utilized in the development of pharmaceuticals and biochemical research

Mechanism of Action

(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine exerts its effects by competitively inhibiting squalene epoxidase, an enzyme involved in the conversion of squalene to 2,3-oxidosqualene in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in cholesterol and triglyceride levels. The compound also affects various molecular targets and pathways, including the reduction of ACAT activity and the suppression of cholesterol and triacylglycerol secretion .

Comparison with Similar Compounds

(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine is unique due to its potent inhibition of squalene epoxidase and its application in click chemistry. Similar compounds include:

This compound stands out due to its dual role in biochemical research and click chemistry applications, making it a versatile tool in scientific studies.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NOS2.C4H4O4/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;5-3(6)1-2-4(7)8/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b8-6+;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUWPAYJKVJWEK-JVTXGDFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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